molecular formula C9H6O2S B12848082 7-Mercapto-2H-chromen-2-one

7-Mercapto-2H-chromen-2-one

Cat. No.: B12848082
M. Wt: 178.21 g/mol
InChI Key: RKEVGXWCJYWMEX-UHFFFAOYSA-N
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Description

7-Mercapto-2H-chromen-2-one, also known as 7-mercapto-coumarin, is a sulfur-containing heterocyclic compound. It belongs to the coumarin family, which is known for its wide range of biological and pharmacological activities.

Chemical Reactions Analysis

Types of Reactions: 7-Mercapto-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-mercapto-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 7-Mercapto-2H-chromen-2-one is unique due to its thiol group, which imparts enhanced reactivity and versatility in chemical transformations. This makes it a valuable compound for developing new materials and studying biological systems .

Biological Activity

7-Mercapto-2H-chromen-2-one, also known as 7-mercapto-coumarin, is a sulfur-containing derivative of coumarin notable for its diverse biological activities. The compound features a chromenone structure with a thiol group at the seventh position, which enhances its reactivity and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting data in tables for clarity.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a mercapto group (-SH) attached to the chromenone backbone. This unique feature significantly influences its chemical reactivity and biological properties.

Property Details
Molecular Formula C₉H₇O₂S
Molecular Weight 181.22 g/mol
IUPAC Name This compound

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For example, it showed cytotoxic effects on A549 (lung cancer), HeLa (cervical cancer), and A2780 (ovarian cancer) cell lines with IC₅₀ values indicating potent activity.

Cell Line IC₅₀ (µM)
A5490.12
HeLa0.024
A27800.036

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. Studies have shown that it can inhibit the growth of various bacterial strains, which is attributed to its ability to disrupt microbial cell membranes.

Synergistic Effects

Interaction studies involving this compound have highlighted its potential synergistic effects when combined with other compounds, enhancing overall biological activity. For instance, when used in conjunction with certain antibiotics, it has been observed to improve their efficacy against resistant bacterial strains.

The biological activity of this compound is largely attributed to its thiol group, which can participate in redox reactions and interact with various biological macromolecules. This interaction can lead to the modulation of enzymatic activities and the induction of apoptosis in cancer cells.

Case Studies

  • Antitumor Efficacy in Animal Models
    • A study conducted on mice bearing tumor xenografts demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Antimicrobial Testing
    • In vitro tests against Staphylococcus aureus and Escherichia coli revealed that this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option.

Synthesis

The synthesis of this compound typically involves several key steps, including the reaction of appropriate precursors under controlled conditions to yield the target compound efficiently.

Properties

Molecular Formula

C9H6O2S

Molecular Weight

178.21 g/mol

IUPAC Name

7-sulfanylchromen-2-one

InChI

InChI=1S/C9H6O2S/c10-9-4-2-6-1-3-7(12)5-8(6)11-9/h1-5,12H

InChI Key

RKEVGXWCJYWMEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)S

Origin of Product

United States

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